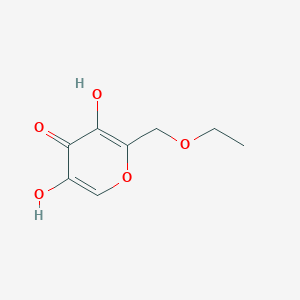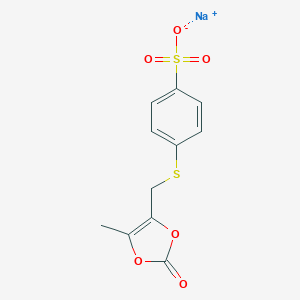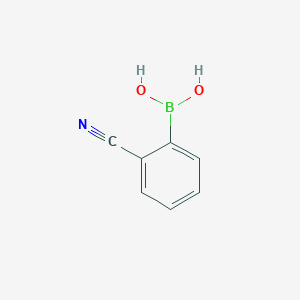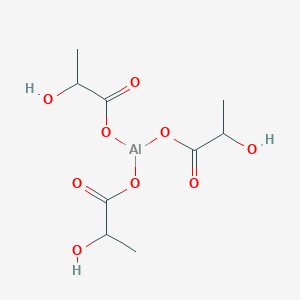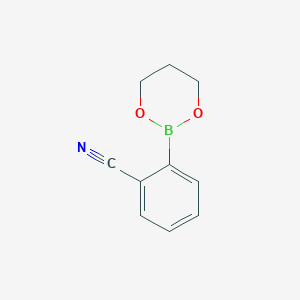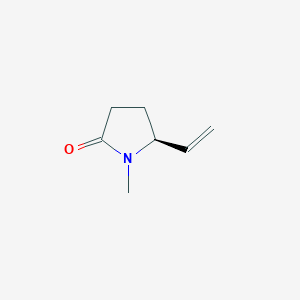
(5S)-5-Ethenyl-1-methylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5S)-5-Ethenyl-1-methylpyrrolidin-2-one, also known as N-Vinyl-2-pyrrolidone (NVP), is a colorless liquid that is widely used in various scientific research applications. It is a monomer that is used in the production of polymers and copolymers, and it has a wide range of applications in the fields of pharmaceuticals, cosmetics, and industrial processes. In
Mecanismo De Acción
The mechanism of action of NVP is not fully understood, but it is believed to act as a cross-linking agent in the formation of polymers. It has also been shown to have antiviral and antibacterial properties, which may be due to its ability to disrupt the cell membrane of microorganisms.
Efectos Bioquímicos Y Fisiológicos
NVP has been shown to have low toxicity and is generally considered safe for use in scientific research. It is rapidly metabolized in the body and is excreted primarily in the urine. Studies have shown that NVP-based polymers have excellent biocompatibility and biodegradability, making them ideal for use in medical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using NVP in lab experiments is its versatility. It can be used as a monomer in the production of polymers and copolymers, and it has a wide range of applications in various fields. NVP-based polymers have also been shown to have excellent biocompatibility and biodegradability, making them ideal for use in medical applications. However, one of the limitations of using NVP in lab experiments is its potential toxicity. While it is generally considered safe for use in scientific research, it is important to handle NVP with care and to follow proper safety protocols.
Direcciones Futuras
There are many future directions for the use of NVP in scientific research. One area of interest is the development of NVP-based polymers for use in drug delivery systems. NVP-based polymers have been shown to have excellent biocompatibility and biodegradability, making them ideal for use in targeted drug delivery. Another area of interest is the use of NVP in tissue engineering. NVP-based polymers have been shown to support cell growth and differentiation, making them ideal for use in the development of tissue-engineered constructs. Finally, there is also interest in the use of NVP in the development of new coatings and adhesives for industrial applications.
Conclusion:
In conclusion, NVP is a versatile monomer that has a wide range of scientific research applications. It is commonly used in the production of polymers and copolymers, and it has a wide range of applications in various fields. NVP-based polymers have been shown to have excellent biocompatibility and biodegradability, making them ideal for use in medical applications. While there are some limitations to using NVP in lab experiments, its potential for use in drug delivery, tissue engineering, and industrial applications make it an exciting area of research for the future.
Métodos De Síntesis
NVP can be synthesized through the reaction of 2-pyrrolidone with acetylene or vinyl acetate. The reaction is typically catalyzed by a palladium or copper catalyst, and it can be carried out under mild conditions. The resulting product is a colorless liquid with a boiling point of 202°C.
Aplicaciones Científicas De Investigación
NVP has a wide range of scientific research applications. It is commonly used as a monomer in the production of polymers and copolymers, which are used in various applications such as drug delivery, tissue engineering, and coatings. NVP-based polymers have been shown to have excellent biocompatibility and biodegradability, making them ideal for use in medical applications.
Propiedades
Número CAS |
122663-18-7 |
|---|---|
Nombre del producto |
(5S)-5-Ethenyl-1-methylpyrrolidin-2-one |
Fórmula molecular |
C7H11NO |
Peso molecular |
125.17 g/mol |
Nombre IUPAC |
(5S)-5-ethenyl-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C7H11NO/c1-3-6-4-5-7(9)8(6)2/h3,6H,1,4-5H2,2H3/t6-/m1/s1 |
Clave InChI |
CAMTXCZONDSTBR-ZCFIWIBFSA-N |
SMILES isomérico |
CN1[C@@H](CCC1=O)C=C |
SMILES |
CN1C(CCC1=O)C=C |
SMILES canónico |
CN1C(CCC1=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-imidazo[4,5b]pyridine](/img/structure/B44797.png)
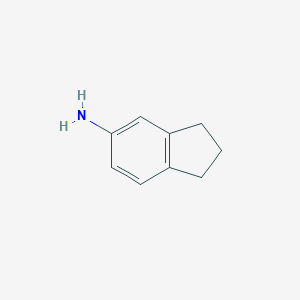
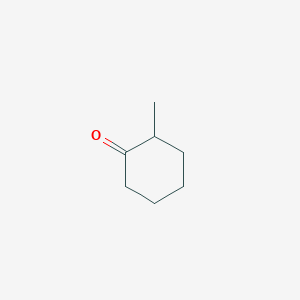
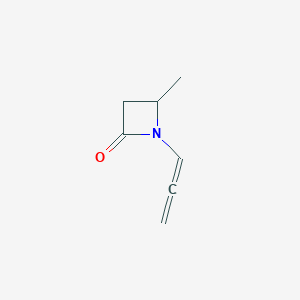
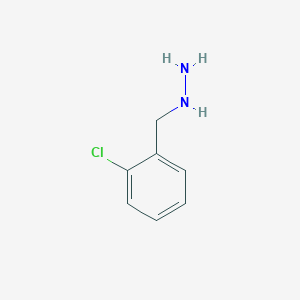
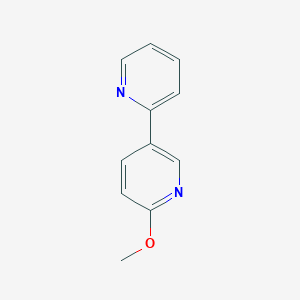
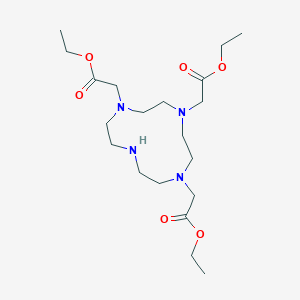
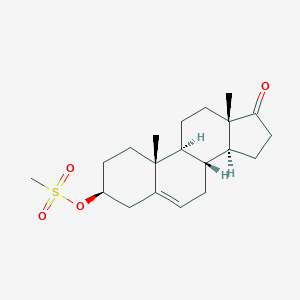
![N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B44815.png)
